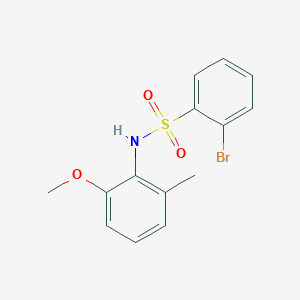![molecular formula C13H16N2O B10837990 1-[4-(2-Methylpyrrol-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B10837990.png)
1-[4-(2-Methylpyrrol-1-yl)but-2-ynyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U-80816 is a novel partial muscarinic agonist that has been studied for its potential therapeutic applications. It is known to interact with muscarinic acetylcholine receptors, which are involved in various physiological processes, including the modulation of neurotransmission in the central and peripheral nervous systems .
Preparation Methods
The synthesis of U-80816 involves several steps, including the formation of key intermediates and the application of specific reaction conditions. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of chemical transformations such as alkylation, reduction, and cyclization. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial production methods for U-80816 may involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions, and ensuring the consistency and quality of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
U-80816 undergoes various types of chemical reactions, including:
Oxidation: U-80816 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: U-80816 can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: U-80816 is used as a model compound to study the behavior of muscarinic agonists and their interactions with receptors.
Biology: The compound is used in research to understand the role of muscarinic receptors in physiological processes and to develop new therapeutic agents targeting these receptors.
Mechanism of Action
U-80816 exerts its effects by acting as a partial agonist at muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. Upon binding to the receptor, U-80816 induces a conformational change that activates the receptor and triggers downstream signaling pathways. This leads to the modulation of neurotransmitter release and other cellular responses .
Comparison with Similar Compounds
U-80816 is unique in its partial agonist activity at muscarinic receptors, which distinguishes it from other muscarinic agonists that may act as full agonists or antagonists. Similar compounds include:
Oxotremorine: A full muscarinic agonist known for its potent effects on the central nervous system.
Pilocarpine: A muscarinic agonist used clinically to treat glaucoma and dry mouth.
Bethanechol: A muscarinic agonist used to stimulate bladder and gastrointestinal motility.
Compared to these compounds, U-80816 offers a unique profile of partial agonist activity, which may provide therapeutic advantages in certain clinical settings .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-[4-(2-methylpyrrol-1-yl)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-12-6-4-10-14(12)8-2-3-9-15-11-5-7-13(15)16/h4,6,10H,5,7-9,11H2,1H3 |
InChI Key |
RBCXUJODVKKGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN1CC#CCN2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid](/img/structure/B10837908.png)
![1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid](/img/structure/B10837914.png)
![(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide](/img/structure/B10837916.png)
![1-{5-[4-(2-Isopropoxy-phenyl)-piperazin-1-ylmethyl]-1-methyl-1H-pyrrol-2-ylmethyl}-piperidin-2-one](/img/structure/B10837940.png)
![(2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid](/img/structure/B10837941.png)
![(3S)-5-Chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine](/img/structure/B10837942.png)
![(2S)-2-[[1-[[[(1R)-1-[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]-2-phenylethyl]-hydroxyphosphoryl]methyl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10837950.png)
![ethyl (2E)-2-[4-ethyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]piperidin-2-ylidene]acetate](/img/structure/B10837961.png)

![N-[2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837971.png)
![3-(2-{3-[4-(4-Cyclohexyl-butylcarbamoyl)-oxazol-2-yl]-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl}-phenyl)-propionic acid](/img/structure/B10837972.png)
![[(3aR,6E,9S,9aR,10R,11aS)-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10837979.png)
![[3-[2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate](/img/structure/B10837980.png)
![(E)-N-[(3-chloro-1-benzothiophen-7-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine](/img/structure/B10837981.png)
